molecular formula C18H13Cl2NOS B4717063 1-(2,4-dichlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone

1-(2,4-dichlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone

Cat. No. B4717063
M. Wt: 362.3 g/mol
InChI Key: XPQQOEYLNXJSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone, also known as DMQD, is a chemical compound that has been widely studied for its potential applications in scientific research. DMQD is a yellowish powder that is soluble in organic solvents and has a molecular weight of 373.25 g/mol.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone is not fully understood. However, it has been suggested that 1-(2,4-dichlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone exerts its biological effects through the inhibition of reactive oxygen species (ROS) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
1-(2,4-dichlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. 1-(2,4-dichlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has been found to reduce the production of ROS and pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. 1-(2,4-dichlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has also been shown to induce the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), through the activation of Nrf2. In addition, 1-(2,4-dichlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,4-dichlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone in lab experiments is its ability to inhibit the production of ROS and pro-inflammatory cytokines, which are involved in various pathological conditions, such as inflammation and cancer. 1-(2,4-dichlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone also exhibits low toxicity and high stability, making it a suitable candidate for further development as a therapeutic agent. However, one of the limitations of using 1-(2,4-dichlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 1-(2,4-dichlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone. One direction is to further investigate the mechanism of action of 1-(2,4-dichlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone, particularly its interaction with ROS and Nrf2. Another direction is to explore the potential use of 1-(2,4-dichlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone as a fluorescent probe for detecting thiols in biological samples. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(2,4-dichlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone in animal models and clinical trials.

Scientific Research Applications

1-(2,4-dichlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 1-(2,4-dichlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in vitro and in vivo. 1-(2,4-dichlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has also been studied for its potential use as a fluorescent probe for detecting thiols in biological samples.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NOS/c1-11-8-18(21-16-5-3-2-4-13(11)16)23-10-17(22)14-7-6-12(19)9-15(14)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQQOEYLNXJSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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